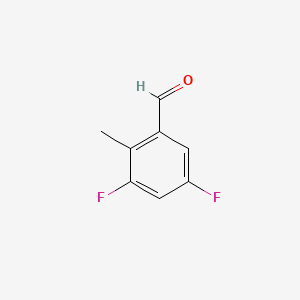

3,5-Difluoro-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAERCJUJOIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Difluoro-2-methylbenzaldehyde CAS 1017778-68-5

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzaldehyde (CAS 1017778-68-5)

I. Introduction & Compound Profile

This compound is a substituted aromatic aldehyde that serves as a valuable, yet highly specific, building block in synthetic chemistry. Its utility is derived from the unique interplay of three distinct functional elements: a reactive aldehyde group, a sterically influential ortho-methyl group, and two meta-directing fluorine atoms. This precise arrangement of substituents imparts a unique electronic and steric profile, making it a strategic intermediate for introducing a difluoro-tolyl moiety into complex molecular architectures.

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ortho-methyl group provides a steric handle that can influence conformation and molecular recognition at a biological target. This guide offers a comprehensive overview of the synthesis, characterization, reactivity, and application potential of this compound for researchers and professionals in drug discovery and materials science.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1017778-68-5 | N/A |

| Molecular Formula | C₈H₆F₂O | [3] |

| Molecular Weight | 156.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (Predicted) | [4] |

| Boiling Point | Predicted ~200-210 °C at 760 mmHg | [5][6] |

| Density | Predicted ~1.2-1.3 g/mL | |

| SMILES | CC1=C(C=C(C=C1F)F)C=O | N/A |

| InChI Key | N/A (Not readily available) | N/A |

Note: Experimental physical data for this specific isomer is not widely published. Predicted values are based on structurally similar compounds.

II. Synthesis & Mechanistic Insights

The synthesis of this compound is not commonly documented in standard literature, necessitating a rational design based on established synthetic methodologies. A highly plausible and efficient route is the directed ortho-metalation of 1,3-difluoro-2-methylbenzene followed by formylation.

The methyl group in the starting material is an ortho-directing group for lithiation. The presence of a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) sequesters the alkyllithium (e.g., n-butyllithium), increasing its basicity and directing the deprotonation to the C6 position, which is sterically accessible and activated by the methyl group. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of a formylating agent, such as N,N-Dimethylformamide (DMF). A subsequent aqueous workup hydrolyzes the intermediate to yield the target aldehyde.

Caption: Proposed workflow for the synthesis of this compound.

III. Spectroscopic and Analytical Characterization

Verifying the structure and purity of this compound is critical. While experimental spectra are not publicly available, a detailed prediction based on fundamental principles of spectroscopy provides a reliable benchmark for characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.2 ppm (s, 1H, CHO): Aldehyde proton, singlet.δ ~7.2-7.4 ppm (m, 2H, Ar-H): Aromatic protons, complex multiplet due to H-H and H-F coupling.δ ~2.5 ppm (t, J ≈ 2-3 Hz, 3H, CH₃): Methyl protons, likely a triplet due to coupling to the two meta fluorine atoms. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~190 ppm (d, J ≈ 5-10 Hz): Aldehyde carbon (C=O), doublet due to coupling with H4.δ ~160-165 ppm (dd, ¹JCF ≈ 250 Hz): C3 and C5 carbons directly attached to fluorine, appearing as doublets of doublets.δ ~115-140 ppm: Remaining aromatic carbons, showing smaller C-F coupling constants.δ ~15 ppm (t, J ≈ 4-6 Hz): Methyl carbon, triplet due to coupling with meta fluorine atoms. |

| IR Spectroscopy (liquid film) | ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).~2820 & 2720 cm⁻¹: Aldehyde C-H (Fermi doublet).~1700 cm⁻¹: Strong C=O stretching.~1600 cm⁻¹: C=C aromatic ring stretching.~1100-1250 cm⁻¹: Strong C-F stretching. |

| Mass Spectrometry (EI) | m/z 156 (M⁺): Molecular ion peak.m/z 155 (M-1)⁺: Loss of aldehyde proton.m/z 127 (M-29)⁺: Loss of CHO group. |

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. s=singlet, t=triplet, m=multiplet, d=doublet, dd=doublet of doublets.

IV. Chemical Reactivity & Derivatization Potential

The reactivity of this compound is dominated by the aldehyde functional group, which serves as an electrophilic handle for a wide range of synthetic transformations.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form secondary alcohols.[1][2]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding substituted benzylamines, a key transformation in drug synthesis.

-

Condensation Reactions: It can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or Knoevenagel and aldol condensations with active methylene compounds.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 3,5-difluoro-2-methylbenzoic acid using agents like potassium permanganate or Jones reagent, or reduced to 3,5-difluoro-2-methylbenzyl alcohol with mild reducing agents like sodium borohydride.

The aromatic ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine and aldehyde groups.

Caption: Key reaction pathways for derivatizing this compound.

V. Applications in Medicinal Chemistry & Materials Science

While specific applications of this compound are not extensively documented, its structural motifs are highly relevant to modern drug discovery. The difluorophenyl group is a privileged substructure known to confer desirable properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this moiety can block sites of metabolism, thereby increasing the half-life of a drug candidate.[1]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein active site) and can modulate the pKa of nearby functional groups, enhancing target binding.

-

Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the addition of fluorine, which can improve membrane permeability and oral bioavailability.[7]

-

Scaffold for Bioactive Agents: Structurally related benzhydrols (formed via Grignard addition to the aldehyde) are found in various anticancer and antiviral agents.[7] Therefore, this compound is a promising starting point for synthesizing novel kinase inhibitors, receptor modulators, and other potential therapeutics.

VI. Experimental Protocols

The following is a representative protocol for a common transformation involving this aldehyde.

Protocol: Synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol via Grignard Reaction (This protocol is adapted for 3,5-difluorobenzaldehyde and is directly applicable to this compound).

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

3-Bromotoluene (m-bromotoluene)

-

This compound

-

Anhydrous diethyl ether or THF

-

Saturated aqueous NH₄Cl solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere (nitrogen or argon). All glassware must be flame-dried.[1]

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask. Add a solution of 3-bromotoluene (1.0 equivalent) in anhydrous ether dropwise. Gentle warming may be needed to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, reflux for an additional 30-60 minutes.[2]

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.[1]

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.[7]

-

Workup: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate or ether (3x).[2]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1][2]

VII. Safety & Handling

As with any chemical reagent, proper safety precautions are paramount. The hazard profile for this compound can be inferred from the Safety Data Sheets (SDS) of closely related substituted benzaldehydes.[5][8][9]

Table 3: GHS Hazard Information (Inferred)

| Hazard Class | Statement | Precautionary Codes |

| Flammable Liquids | Combustible liquid | P210: Keep away from heat/sparks/open flames. |

| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340 |

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon), as aldehydes can be sensitive to air and light.[8][10]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][10]

VIII. References

-

Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS - Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

-

Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Retrieved from

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3,4-DIFLUORO-2-METHYLBENZALDEHYDE | CAS No.847502-84-5 Synthetic Routes. Retrieved from [Link]

-

PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved from

-

Wikipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

-

MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzaldehyde (C7H4F2O2). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-2-(trimethylsilylmethoxy)benzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. kasturiaromatics.com [kasturiaromatics.com]

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzaldehyde: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methylbenzaldehyde, a fluorinated aromatic aldehyde of increasing interest to researchers and professionals in drug development and materials science. This document delves into its molecular structure, spectroscopic characteristics, plausible synthetic routes, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorine-containing organic molecules are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 1017778-68-5) is a valuable building block that combines the reactive aldehyde functionality with the unique electronic properties conferred by two fluorine atoms and a methyl group on the aromatic ring. This strategic substitution pattern makes it a compelling starting material for the synthesis of novel bioactive compounds and advanced materials.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a formyl group (-CHO) at position 1, a methyl group (-CH₃) at position 2, and two fluorine atoms at positions 3 and 5.

Caption: 2D representation of this compound.

The presence of the electron-withdrawing fluorine atoms significantly influences the electron density distribution within the aromatic ring and the reactivity of the aldehyde group. The methyl group, being ortho to the aldehyde, introduces steric hindrance that can direct certain reactions and influence the conformation of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1017778-68-5 | Chemical Supplier Databases |

| Molecular Formula | C₈H₆F₂O | Calculated |

| Molecular Weight | 156.13 g/mol | Calculated |

| Appearance | Predicted to be a solid or liquid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structural analogues |

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehydic-H | 9.8 - 10.2 | s | - |

| Aromatic-H4 | 7.2 - 7.5 | t | J(H-F) ≈ 8-10 |

| Aromatic-H6 | 7.0 - 7.3 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Methyl-H | 2.3 - 2.6 | s | - |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Expertise & Experience: The aldehyde proton is expected to be a singlet and significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit splitting due to both proton-proton and proton-fluorine coupling. The proton at C4, being situated between two fluorine atoms, is anticipated to appear as a triplet due to coupling with both fluorine atoms. The proton at C6 will likely be a doublet of doublets, coupling to the adjacent fluorine and the meta proton. The methyl protons, with no adjacent protons, should appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 188 - 192 |

| C3, C5 (C-F) | 160 - 165 (d, J ≈ 250 Hz) |

| C1 | 135 - 140 |

| C2 | 125 - 130 |

| C6 | 115 - 120 (d, J ≈ 20-25 Hz) |

| C4 | 110 - 115 (t, J ≈ 20-25 Hz) |

| CH₃ | 15 - 20 |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Expertise & Experience: The carbonyl carbon will be the most downfield signal. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large one-bond C-F coupling constants. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and the fluorinated aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2880 and 2720-2780 | Medium |

| C=O stretch (aldehyde) | 1690-1715 | Strong |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong |

| C-F stretch | 1100-1300 | Strong |

Expertise & Experience: The two characteristic C-H stretching bands for the aldehyde group and the strong C=O stretching absorption are key diagnostic peaks. The position of the C=O band is influenced by the electronic effects of the ring substituents. The strong C-F stretching bands confirm the presence of fluorine.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.13 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the hydrogen atom from the aldehyde group.

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Difluorotoluene

Trustworthiness: This protocol is based on well-established procedures for the formylation of activated aromatic rings and includes steps for reaction monitoring and product purification to ensure a self-validating system.

Materials:

-

3,5-Difluorotoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (1.2 equivalents) to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,5-difluorotoluene (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and sodium acetate (3-4 equivalents). Stir vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Drug Development

The molecular architecture of this compound makes it a versatile intermediate for the synthesis of complex molecules with potential biological activity.

Chemical Reactivity

-

Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Knoevenagel, aldol). The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

-

Aromatic Ring: The fluorine and methyl substituents direct further electrophilic aromatic substitution. However, the ring is generally deactivated towards electrophilic attack due to the fluorine atoms. Nucleophilic aromatic substitution may be possible under certain conditions.

Potential Applications in Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not widely reported, its structural motifs are present in various biologically active compounds. The introduction of the difluoro-methylphenyl moiety can be a strategic approach in drug design to:

-

Enhance Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can influence cell membrane permeability and oral bioavailability.

-

Improve Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Based on the known activities of structurally related fluorinated aromatic compounds, derivatives of this compound could be explored for applications in areas such as:

-

Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: For the development of novel antibacterial or antiviral compounds.

-

Central Nervous System (CNS) Disorders: The modulated lipophilicity may aid in crossing the blood-brain barrier for CNS-targeted therapies.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aldehyde group and a strategically fluorinated and methylated aromatic ring provides a platform for the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its structure, predicted spectroscopic properties, a plausible and detailed synthetic protocol, and an expert analysis of its potential applications. As the demand for sophisticated fluorinated intermediates continues to grow, this compound is poised to become an increasingly important tool for researchers in drug discovery and materials science.

References

As this is a synthesized guide based on available chemical knowledge and data for related compounds, direct literature citations for all aspects of this compound are not available. The principles and protocols described are based on established organic chemistry literature. For specific applications and synthesis of related compounds, the following types of resources would be consulted:

- Organic Synthesis Journals: Such as Organic Letters, The Journal of Organic Chemistry, and Synthesis for formylation and other relevant reaction methodologies.

- Medicinal Chemistry Journals: Including the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters for examples of fluorin

- Chemical Databases: Reaxys, SciFinder, and PubChem for information on rel

- Chemical Supplier Websites: For basic physicochemical data and safety inform

A Technical Guide to the Spectral Analysis of 3,5-Difluoro-2-methylbenzaldehyde

Introduction

3,5-Difluoro-2-methylbenzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, imparts distinct chemical and physical properties. This guide provides an in-depth analysis of the spectral data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While experimental spectra for this specific molecule are not widely available in public databases, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from analogous compounds. This approach provides a robust framework for the identification and structural elucidation of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectral analysis.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | CHO | The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the benzene ring.[1] |

| ~7.4-7.6 | Multiplet (m) | 1H | H4 | The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents. The exact multiplicity will be complex due to coupling with both protons and fluorine atoms. |

| ~7.2-7.4 | Multiplet (m) | 1H | H6 | The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents. The exact multiplicity will be complex due to coupling with both protons and fluorine atoms. |

| ~2.6 | Singlet (s) | 3H | CH₃ | The methyl protons are in a typical region for a methyl group attached to an aromatic ring.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The aldehydic carbonyl carbon is characteristically found in this downfield region.[3] |

| ~160-165 (d, JCF) | C3, C5 | The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling and will be significantly deshielded. |

| ~135-140 | C1 | The carbon atom bearing the aldehyde group. |

| ~125-130 (d, JCF) | C2 | The carbon atom bearing the methyl group will be influenced by the adjacent fluorine atoms, likely showing coupling. |

| ~115-120 (t, JCF) | C4, C6 | These carbon atoms will exhibit coupling to the adjacent fluorine atoms. |

| ~15-20 | CH₃ | The methyl carbon appears in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹³C-observe probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse program. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -110 to -120 | Multiplet | F3, F5 | The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the other substituents. The two fluorine atoms are in different environments and will likely show coupling to each other and to the neighboring protons. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹⁹F-observe probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse program. Proton decoupling may be employed to simplify the spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 and ~2720 | C-H stretch | Aldehyde (CHO) |

| ~1700 | C=O stretch | Aldehyde (C=O) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-F stretch | Aryl-F |

| ~2920 | C-H stretch | Methyl (CH₃) |

Interpretation of Key IR Absorptions

The most diagnostic peaks in the IR spectrum of this compound are the C=O stretch of the aldehyde at around 1700 cm⁻¹ and the two C-H stretching bands of the aldehydic proton around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the C-F bonds will give rise to strong absorptions in the 1250-1100 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1600-1470 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum by co-adding a sufficient number of scans to obtain a good signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

| Predicted m/z | Ion | Interpretation |

| 156 | [M]⁺ | Molecular ion peak. |

| 155 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 127 | [M-CHO]⁺ | Loss of the formyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Fragmentation Pathway

Figure 2. Predicted primary fragmentation pathways for this compound.

The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical from the aldehyde group to give a strong [M-H]⁺ peak at m/z 155, and the loss of the entire formyl radical (CHO) to yield an [M-CHO]⁺ peak at m/z 127.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, typically at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The principles outlined herein offer a solid foundation for the empirical analysis and confirmation of the structure of this compound.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (2022). 2-Methylbenzaldehyde (HMDB0029636). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3,5-Difluoro-2-methylbenzaldehyde

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Difluoro-2-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound is an aromatic aldehyde whose unique substitution pattern imparts specific chemical properties valuable in organic synthesis. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzaldehyde ring structure influences its reactivity and physical properties, including its solubility. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1017778-68-5 | [2] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity Analysis:

The structure of this compound contains several key functional groups that dictate its overall polarity:

-

Benzene Ring: A large, nonpolar aromatic ring which tends to favor solubility in nonpolar solvents.

-

Aldehyde Group (-CHO): A polar group due to the electronegative oxygen atom, allowing for dipole-dipole interactions.

-

Fluorine Atoms: Highly electronegative, they create strong dipole moments within the molecule, increasing its overall polarity.

-

Methyl Group (-CH₃): A nonpolar, electron-donating group.

The interplay of these groups results in a molecule with moderate overall polarity. The large nonpolar surface area of the benzene ring is somewhat counteracted by the polar aldehyde and fluorine substituents. This suggests that this compound will exhibit good solubility in a range of organic solvents of low to moderate polarity. Its solubility in highly polar solvents like water is expected to be low, a common characteristic of aromatic aldehydes like benzaldehyde.[9][10][11]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Good to Excellent | The nonpolar benzene ring and methyl group will interact favorably with nonpolar solvents via van der Waals forces.[12] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Excellent | These solvents have a moderate polarity that can interact with both the polar aldehyde group and the nonpolar aromatic ring.[13][14] |

| Polar Protic | Ethanol, Methanol | Good | The polar -OH group of alcohols can interact with the aldehyde group, but the overall solubility may be slightly lower than in polar aprotic solvents due to the nonpolar bulk of the molecule.[14] |

| Highly Polar | Water | Poor to Insoluble | The large hydrophobic benzene ring dominates, limiting interaction with the highly polar water molecules, similar to the parent compound, benzaldehyde.[9][11] |

This prediction is supported by information on similar compounds. For instance, 2-Methylbenzaldehyde is described as slightly soluble in water but more soluble in organic solvents like ethanol and ether.[15][16] Halogenated benzaldehydes are also generally more soluble in organic solvents than in water.[17]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[8] This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a precise analytical method for quantification.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains. Causality: Adding excess solute is crucial to ensure that the solution reaches saturation.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness: A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium solubility.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. Causality: Filtration is essential to remove any undissolved microparticles that would lead to an overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the solute.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted samples, and then back-calculate to determine the solubility in the original solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for experimental solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for related compounds like 5-Fluoro-2-methylbenzaldehyde and benzaldehyde indicate that it should be handled with care.[3][18] It is likely to be a skin and eye irritant and may cause respiratory irritation.[3][19] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.[3][20]

Conclusion

This compound is a molecule of moderate polarity, with its solubility governed by the balance between its nonpolar aromatic core and its polar aldehyde and fluoro substituents. It is predicted to be highly soluble in polar aprotic and nonpolar organic solvents, with good solubility in polar protic solvents and poor solubility in water. For precise applications in pharmaceutical and chemical synthesis, the experimental determination of its solubility using a robust method like the isothermal shake-flask technique is strongly recommended. This guide provides the theoretical basis and a practical, validated protocol to empower researchers in their work with this versatile compound.

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- Vertex AI Search. Polarity of Solvents.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Chemsrc. (2025, November 29). This compound | CAS#:1017778-68-5. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. [Link]

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Solubility of Things. Benzaldehyde. [Link]

-

Wikipedia. Benzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. PubChem. [Link]

-

Kasturi Aromatics. MATERIAL SAFETY DATA SHEET SDS/MSDS - BENZALDEHYDE. [Link]

-

National Center for Biotechnology Information. (2026, January 10). 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde. PubChem. [Link]

-

MySkinRecipes. 3,5-Difluoro-4-methylbenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). [Link]

Sources

- 1. 3,5-Difluoro-4-methylbenzaldehyde [myskinrecipes.com]

- 2. This compound | CAS#:1017778-68-5 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Fluoro-2-methylbenzaldehyde 96 22062-53-9 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 16. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. kasturiaromatics.com [kasturiaromatics.com]

- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

3,5-Difluoro-2-methylbenzaldehyde stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3,5-Difluoro-2-methylbenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, a methyl group, and two strongly electronegative fluorine atoms—imparts distinct reactivity, making it a valuable intermediate in the development of complex molecules. This compound finds significant application in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where molecular precision is paramount to biological efficacy and safety.[1][2]

The integrity of such a specialized reagent is foundational to the success of multi-step syntheses. Degradation not only depletes the primary material but also introduces impurities that can complicate reaction pathways, reduce yields, and pose significant challenges during purification. Therefore, a comprehensive understanding of the stability profile of this compound and the implementation of rigorous storage and handling protocols are not merely best practices—they are critical requirements for ensuring reproducible, high-fidelity results in research and development. This guide provides an in-depth analysis of the compound's properties, potential degradation pathways, and field-proven methods for its preservation and quality control.

Physicochemical Properties

A precise understanding of the physical and chemical properties of this compound is the first step in developing appropriate storage and handling strategies. These properties dictate its behavior under various environmental conditions.

| Property | Value | Source |

| CAS Number | 1017778-68-5 | [3] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid or solid | [5] |

| Boiling Point | ~208.7 °C (Predicted) | [6][7] |

| Density | ~1.241 g/cm³ (Predicted) | [4][6] |

| Storage Temperature | 2°C to 8°C (Refrigerated) | [4][5][8] |

Chemical Stability and Potential Degradation Pathways

While this compound is generally stable under standard laboratory conditions when properly stored, its core chemical structure—an aromatic aldehyde—is susceptible to specific degradation pathways, primarily oxidation.[5]

Oxidative Degradation

The aldehyde functional group (-CHO) is the most reactive site on the molecule and is susceptible to oxidation. This is the primary degradation concern.

-

Causality: The carbon-hydrogen bond within the aldehyde group is relatively weak and can be readily attacked by atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts. This process, known as auto-oxidation, converts the aldehyde to the corresponding carboxylic acid: 3,5-Difluoro-2-methylbenzoic acid.

-

Impact on Research: The presence of this carboxylic acid impurity can be highly problematic. It can alter the pH of a reaction mixture, chelate metal catalysts, or participate in unintended acid-base reactions, ultimately leading to lower yields and the formation of complex side-products that are difficult to separate.

The diagram below illustrates this primary degradation pathway.

Caption: Primary oxidative degradation pathway.

Sensitivity to Environment

Several environmental factors can accelerate the degradation process. Material Safety Data Sheets (MSDS) consistently highlight sensitivity to air, light, and moisture.[9]

-

Air Sensitivity: As discussed, oxygen is the key reactant in the oxidation of the aldehyde. Storing the compound under an inert atmosphere is the most effective countermeasure.

-

Light Sensitivity: Photons can provide the activation energy required to initiate auto-oxidation, often through radical mechanisms. Amber or opaque containers are essential to mitigate this.

-

Moisture Sensitivity: While not directly reactive with the aldehyde, moisture can facilitate certain degradation pathways or introduce impurities from the container.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are derived from safety data sheets and best practices in chemical management.[9][10][11]

| Protocol | Rationale & Causality |

| Storage Temperature | 2°C - 8°C (Refrigerated). Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions like oxidation.[4][5][8] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). This displaces atmospheric oxygen, directly preventing the primary auto-oxidation pathway of the aldehyde group.[6][9][10] |

| Container | Tightly closed, opaque or amber glass container. A tight seal prevents the ingress of moisture and atmospheric oxygen. Opaque glass blocks UV and visible light, preventing photochemical degradation.[9][10][11] |

| Location | Dry, cool, and well-ventilated area. This prevents moisture condensation and ensures that any potential vapors do not accumulate.[9][10][11] |

| Handling | Use in a fume hood with adequate ventilation. Avoids inhalation of vapors, which may cause respiratory irritation.[10][11][12] |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Prevents direct contact with skin and eyes, which can cause irritation.[11][13] |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and sources of ignition. Strong oxidizers will aggressively convert the aldehyde. Strong bases can catalyze aldol condensation or Cannizzaro reactions. The compound is combustible.[14] |

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of this compound is a self-validating system to confirm that storage protocols are effective. Gas Chromatography (GC) is a highly effective method for this purpose due to the compound's volatility.[15]

Workflow for Purity Assessment

The logical flow for assessing the purity of an aldehyde sample involves sample preparation, instrumental analysis to separate components, and data analysis to quantify the main component and any impurities.

Caption: Workflow for GC-based purity analysis.

Experimental Protocol: GC Purity Assay

This protocol provides a robust method for quantifying the purity of this compound and detecting the primary oxidative impurity, 3,5-Difluoro-2-methylbenzoic acid (after derivatization) or other volatile contaminants.

Objective: To determine the purity of a this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation & Materials:

-

Gas Chromatograph with FID

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Solvent: Dichloromethane (HPLC grade)

-

Sample: this compound

-

Volumetric flasks, syringes, filters

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Dichloromethane. This creates a sample concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

-

Injection Volume: 1.0 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Detector Temperature (FID): 300°C.

-

-

Data Analysis:

-

Run the prepared sample.

-

Identify the peak corresponding to this compound based on its retention time (it will be the major peak).

-

Integrate the areas of all peaks detected in the chromatogram.

-

Calculate the purity using the area percent normalization method:

-

% Purity = (Peak Area of Main Compound / Total Area of All Peaks) x 100

-

-

Trustworthiness of Protocol: This method is self-validating. The appearance of new peaks or a decrease in the area percent of the main peak over time provides a quantitative measure of degradation. The high resolution of capillary GC ensures effective separation of the parent compound from potential volatile impurities and its primary oxidation product.[15][16]

Conclusion

The chemical integrity of this compound is directly correlated with the success of the synthetic ventures it enables. Its primary vulnerability lies in the oxidation of the aldehyde functional group, a process accelerated by exposure to air, light, and elevated temperatures. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere in sealed, opaque containers—is the most effective strategy for mitigating degradation. By coupling these preventative measures with routine analytical verification by methods such as Gas Chromatography, researchers and drug development professionals can ensure the long-term stability and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

- Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS.

- Chem-Impex. (n.d.). 3-Fluoro-2-methylbenzaldehyde.

- Fisher Scientific. (2023, September 1). Safety Data Sheet.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-2-methylbenzaldehyde.

- Biosynth. (n.d.). 2,4-Difluoro-3-methylbenzaldehyde.

- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet.

- MedchemExpress.com. (2024, November 1). Safety Data Sheet.

- ChemicalBook. (n.d.). 3,4-DIFLUORO-2-METHYLBENZALDEHYDE CAS#: 847502-84-5.

- MySkinRecipes. (n.d.). 3,5-Difluoro-4-methylbenzaldehyde.

- ChemBK. (n.d.). 3,4-Difluoro-2-methylbenzaldehyde.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde.

- Biotuva Life Sciences. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde.

- Chemsrc. (2025, November 29). This compound.

- National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem Compound Database.

- Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde.

Sources

- 1. 3,5-Difluoro-4-methylbenzaldehyde [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:1017778-68-5 | Chemsrc [chemsrc.com]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,4-DIFLUORO-2-METHYLBENZALDEHYDE CAS#: 847502-84-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3?5-Difluoro-2-hydroxybenzaldehyde – Biotuva Life Sciences [biotuva.com]

- 9. kasturiaromatics.com [kasturiaromatics.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methylbenzaldehyde

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3,5-Difluoro-2-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Compound Identification and Physicochemical Properties

This compound is a fluorinated aromatic aldehyde. Such structures are common building blocks in medicinal chemistry and agrochemical synthesis, valued for the unique chemical properties imparted by the fluorine substituents.[1][2] The aldehyde functional group offers a reactive site for numerous synthetic transformations, while the difluoro-methyl-substituted phenyl ring influences the molecule's steric and electronic profile.

It is crucial to handle this compound with the understanding that its toxicological properties have not been fully investigated.[3] Therefore, all handling procedures must be based on a conservative assessment of the potential hazards extrapolated from similar chemical structures.

Table 1: Compound Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

| CAS Number | Data not readily available | - |

| Appearance | Likely a liquid or low-melting solid | [4][5] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area | [1][6] |

Note: Physical properties like boiling point and flash point are not available for this specific compound. Based on analogous structures like 2,3-Difluorobenzaldehyde (Boiling Point: 64-65 °C @ 17 mmHg) and Benzaldehyde (Flash Point: 64 °C), it should be treated as a combustible liquid.[3][7]

Hazard Identification and Toxicological Profile

Based on the hazard classifications of similar fluorinated and methylated benzaldehydes, this compound should be presumed to pose the following risks.[8][9]

-

Skin Irritation (H315): Expected to cause skin irritation upon contact.[4][8][9]

-

Serious Eye Irritation (H319): Expected to cause serious eye irritation.[4][8][9]

-

Respiratory Irritation (H335): May cause respiratory irritation if vapors or mists are inhaled.[4][8][10]

-

Acute Oral Toxicity: Many benzaldehyde derivatives are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[11]

Causality of Hazards: The aldehyde group can react with biological macromolecules, contributing to its irritant properties. The aromatic ring and fluorine atoms enhance its ability to penetrate skin and mucous membranes. Inhalation can lead to irritation of the entire respiratory tract.[10] Chronic exposure effects are not known, but it is prudent to minimize exposure at all times.[3]

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is essential. The most effective controls are applied at the source of the hazard (engineering), followed by procedural controls (administrative), and finally, barriers worn by the user (PPE).

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls

The primary defense against exposure is to handle the material within a properly functioning and certified chemical fume hood.[4][10] This ensures that vapors and potential aerosols are contained and exhausted away from the operator. The work area must be equipped with an easily accessible eyewash station and safety shower.[3][10]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected carefully and worn correctly at all times when handling the compound.[12][13]

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard / Rationale |

| Eyes/Face | Tightly fitting safety goggles and/or a full-face shield.[13] | Essential to prevent splashes from causing serious eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[11][14] |

| Skin/Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Protects against skin irritation. Use proper glove removal technique to avoid self-contamination.[11][15] |

| Body | Chemical-resistant lab coat or coveralls.[13] | Provides a barrier against accidental splashes and spills.[14] |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Required if working outside a fume hood, if ventilation is poor, or if there is a risk of generating aerosols.[10][11] |

Standard Operating Protocol: Handling and Storage

Safe Handling Protocol

-

Pre-Operational Check:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Ensure safety shower and eyewash station are unobstructed.

-

Don all required PPE as specified in Table 2.

-

Inspect gloves for any signs of degradation or puncture.[11]

-

-

Chemical Handling:

-

Conduct all manipulations of the compound, including weighing and transferring, inside the fume hood.

-

Use spark-proof tools and ground equipment to prevent the buildup of electrostatic charge, as the compound is likely combustible.[3][11]

-

Keep the container tightly closed when not in use.[11]

-

Avoid actions that could generate aerosols or mists.

-

Avoid contact with skin and eyes and avoid inhalation of vapor.[11]

-

-

Post-Operational Procedure:

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, and well-ventilated place, away from sources of ignition like heat, sparks, and open flames.[3][11][16]

-

Container: Keep the container tightly closed to prevent oxidation and moisture absorption. Some analogous compounds are sensitive to air, light, and moisture and may be stored under an inert atmosphere like nitrogen.[11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, and strong bases, as these can trigger vigorous or explosive reactions with aldehydes.[5][11][15]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage.

Spill Response Protocol

Caption: Workflow for responding to a chemical spill.

For any spill, the priority is personal safety.[4] Do not attempt to clean up a large spill without proper training and equipment. For small, manageable spills:

-

Evacuate & Alert: Alert others in the lab and evacuate the immediate area.

-

Protect: Don the appropriate PPE, including respiratory protection.[11]

-

Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[7][11] Do not use combustible materials like sawdust.[7]

-

Collect: Use spark-proof tools to carefully sweep up and collect the absorbed material.[14]

-

Dispose: Place the material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate first aid is critical in case of exposure. Always seek medical attention following any exposure.[15]

-

Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[14][17] Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][16][18] A water spray can be used to cool fire-exposed containers.[16]

-

Specific Hazards: The compound is combustible. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[16] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[11][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] This product and its container must be disposed of as hazardous waste.[11] Do not allow the chemical to enter drains or waterways.[11] Engage a licensed professional waste disposal service to manage the disposal of this material.

References

-

ECHEMI. Benzaldehyde, 3,5-difluoro-, oxime (9CI) SDS, 677728-83-5 Safety Data Sheets.

-

Kasturi Aromatics. material safety data sheet sds/msds - Benzaldehyde.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-methylbenzaldehyde.

-

Fisher Scientific. SAFETY DATA SHEET - 2,3-Difluorobenzaldehyde.

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.

-

CDH Fine Chemical. material safety data sheet sds/msds - 3-METHYL BENZALDEHYDE.

-

U.S. Environmental Protection Agency. Personal Protective Equipment.

-

Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde.

-

Trimaco. Essential Chemical PPE.

-

Fisher Scientific. SAFETY DATA SHEET - m-Tolualdehyde, stabilized.

-

PubChem. 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2,3-Difluoro-4-methylbenzaldehyde.

-

Sigma-Aldrich. SAFETY DATA SHEET - Benzaldehyde.

-

PubChem. 3,5-Difluorobenzaldehyde.

-

PubChem. 3,5-Difluoro-2-hydroxybenzaldehyde.

-

PubChem. 3,5-Difluoro-2-hydroxybenzaldehyde - Safety and Hazards.

-

MySkinRecipes. 3,5-Difluoro-4-methylbenzaldehyde.

-

MedchemExpress.com. Safety Data Sheet - 2-Hydroxy-3-methylbenzaldehyde.

-

Techno PharmChem. BENZALDEHYDE.

-

BLD Pharmatech. SAFETY DATA SHEET - 3,5-Difluoro-4-methylbenzaldehyde.

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde.

-

Fisher Scientific. SAFETY DATA SHEET - 2-(Difluoromethoxy)benzaldehyde.

-

Santos. Qualitative Tier 2 Assessment - Benzaldehyde.

-

Apollo Scientific. 3,6-Difluoro-2-methylbenzaldehyde.

-

PubChemLite. 2,3-difluoro-5-methylbenzaldehyde (C8H6F2O).

-

PubChem. 2-Methylbenzaldehyde.

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde.

Sources

- 1. 3,5-Difluoro-4-methylbenzaldehyde [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. 3,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 2779374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. kasturiaromatics.com [kasturiaromatics.com]

- 12. epa.gov [epa.gov]

- 13. trimaco.com [trimaco.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.be [fishersci.be]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 3,5-Difluoro-2-methylbenzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzaldehyde (CAS No. 1017778-68-5), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, and outlines a plausible synthetic pathway. While experimental spectral data for this specific molecule is not widely available in public domains, this guide discusses the expected spectroscopic characteristics based on analogous structures. Furthermore, it explores the potential applications of this compound as a key building block in the development of novel therapeutics and advanced materials, grounded in the established roles of fluorinated organic compounds.

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Synthesis

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorinated benzaldehydes serve as versatile intermediates in the synthesis of a wide array of complex organic structures. This compound, with its unique substitution pattern, offers a valuable scaffold for creating novel compounds with potentially enhanced therapeutic efficacy or material properties. The presence of two fluorine atoms and a methyl group on the aromatic ring provides a distinct electronic and steric profile, making it an attractive starting material for synthetic chemists.

Commercial Availability and Supplier Information

This compound is commercially available from various chemical suppliers, facilitating its use in research and development. The typical purity offered is ≥95%.

| Supplier | CAS Number | Purity | Form |

| AChemBlock | 1017778-68-5 | 95% | - |

| CymitQuimica | 1017778-68-5 | 98% | White fused solid |

| King-Pharm | 1017778-68-5 | - | - |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 1017778-68-5 | [1] |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | [2] |

| Appearance | White fused solid | [2] |

| Purity | ≥95-98% | [2][3] |

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational predictions and analysis of similar structures can provide valuable insights into the expected spectral characteristics of this compound.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic region would likely display a complex splitting pattern due to the coupling between the two non-equivalent aromatic protons and their coupling to the fluorine atoms. The methyl group protons would appear as a singlet in the upfield region, likely around 2.2-2.6 ppm.

3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a carbonyl carbon signal in the highly deshielded region (around 190 ppm). The aromatic carbons would show signals in the range of 110-165 ppm, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon would resonate in the upfield region of the spectrum.

3.1.3. Infrared (IR) Spectroscopy